molecular formula C8H10N4O B13521494 1-(5-Aminopyridin-2-yl)imidazolidin-2-one

1-(5-Aminopyridin-2-yl)imidazolidin-2-one

Cat. No.: B13521494
M. Wt: 178.19 g/mol
InChI Key: DNPDCJCLUFUUAE-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-2-yl)imidazolidin-2-one is a heterocyclic compound that features both an imidazolidinone ring and an aminopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopyridin-2-yl)imidazolidin-2-one typically involves the reaction of 5-aminopyridine with an appropriate imidazolidinone precursor. One common method involves the use of a Lewis acid-catalyzed ring expansion reaction of chiral aziridines with isocyanates . Another approach is the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Aminopyridin-2-yl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The aminopyridine moiety allows for nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazolidinones and aminopyridines, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The aminopyridine moiety can interact with various enzymes and receptors, modulating their activity. The imidazolidinone ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the aminopyridine and imidazolidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

1-(5-aminopyridin-2-yl)imidazolidin-2-one

InChI

InChI=1S/C8H10N4O/c9-6-1-2-7(11-5-6)12-4-3-10-8(12)13/h1-2,5H,3-4,9H2,(H,10,13)

InChI Key

DNPDCJCLUFUUAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C2=NC=C(C=C2)N

Origin of Product

United States

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